Kallidin, des-arg(10)-

Beschreibung

Historical Context of Bradykinin Analog Discovery

The journey toward understanding Lys-[Des-Arg9]Bradykinin begins with the discovery of bradykinin itself, which occurred in 1948 by three Brazilian physiologists and pharmacologists—Maurício Rocha e Silva, Wilson Teixeira Beraldo, and Gastão Rosenfeld—working at the Biological Institute in São Paulo, Brazil. Their groundbreaking research identified bradykinin's powerful hypotensive effects while studying the venom of the Brazilian lancehead snake (Bothrops jararaca). This discovery marked a pivotal moment in understanding autopharmacological principles—substances released in the body through metabolic modification from pharmacologically active precursors.

The subsequent decades saw considerable advances in understanding the kinin-kallikrein system, including the identification of bradykinin receptors and their respective ligands. By the late 1970s and early 1980s, researchers had begun to distinguish between different bradykinin receptor subtypes. The identification of the B1 receptor as distinct from the constitutively expressed B2 receptor led to increased interest in selective agonists like Lys-[Des-Arg9]Bradykinin.

The clinical relevance of bradykinin research became even more apparent with the development of the first angiotensin converting enzyme (ACE) inhibitor, captopril. This drug, approved by the FDA for treating hypertension in 1981, was based on findings related to bradykinin-potentiating factor (BPF) discovered in the venom of Bothrops jararaca. This historical development underscores the connection between bradykinin research and clinically significant pharmacological interventions.

Structural Characterization and B1 Receptor Selectivity

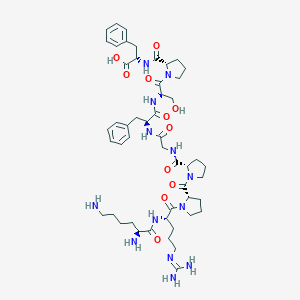

Lys-[Des-Arg9]Bradykinin is a nonapeptide with the amino acid sequence KRPPGFSPF (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe). Its molecular formula is C50H73N13O11, and it has a molecular weight of 1032.2 g/mol. Structurally, it is a modified form of bradykinin where the C-terminal arginine (Arg9) has been removed and a lysine residue has been added at the N-terminus.

The peptide is also known by several synonyms, including des-Arg10-Kallidin, kallidin des-Arg(10)-, and by its CAS number 71800-36-7. Its formal IUPAC name is L-lysyl-L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-seryl-L-prolyl-L-phenylalanine.

Table 1: Structural and Chemical Properties of Lys-[Des-Arg9]Bradykinin

| Property | Value |

|---|---|

| Molecular Formula | C50H73N13O11 |

| Molecular Weight | 1032.2 g/mol |

| Amino Acid Sequence | KRPPGFSPF |

| IUPAC Condensed | H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH |

| CAS Number | 71800-36-7 |

| Synonyms | des-Arg10-Kallidin, kallidin des-Arg(10)- |

What distinguishes Lys-[Des-Arg9]Bradykinin is its remarkable selectivity for the bradykinin B1 receptor. It exhibits a binding affinity (Ki) of 0.12 nM at human B1 receptors, while showing minimal affinity for B2 receptors (Ki > 30,000 nM). This exceptional selectivity—over 250,000-fold preference for B1 over B2 receptors—makes it an invaluable tool in research focused on distinguishing the roles of these two receptor subtypes in physiological and pathophysiological processes.

Unlike the constitutively expressed B2 receptor, the B1 receptor is largely absent in healthy tissues but is rapidly upregulated following tissue injury, during inflammation, or in response to inflammatory mediators like interleukin-1β (IL-1β). This inducible nature of the B1 receptor makes Lys-[Des-Arg9]Bradykinin particularly relevant for studying inflammatory responses and potential therapeutic interventions.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVBOHFGXNHCC-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222058 | |

| Record name | Kallidin, des-arg(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1032.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71800-36-7 | |

| Record name | Kallidin, des-arg(10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kallidin, des-arg(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Resin Selection and Initial Immobilization

Polyethylene glycol (PEG)-modified polystyrene resins are preferred for their swelling properties and mechanical stability. For Lys-[Des-Arg⁹]Bradykinin, a Fmoc-SRam-PEG-PS resin with a loading capacity of 0.25 mmol/g is typically used. The first amino acid (C-terminal residue) is anchored via its carboxyl group to the resin’s amine-functionalized surface, forming a stable amide bond.

Fmoc Deprotection and Coupling Cycles

Each cycle involves:

-

Fmoc Removal : Treatment with 20% piperidine in dimethylformamide (DMF) for 5–10 minutes to cleave the Fmoc group, exposing the amino terminus.

-

Amino Acid Activation : The incoming Fmoc-protected amino acid is activated using aminium coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU, combined with DIEA (N,N-diisopropylethylamine) to facilitate carboxylate activation.

-

Coupling Reaction : The activated amino acid reacts with the resin-bound peptide for 30–60 minutes, ensuring >99% coupling efficiency.

Critical Parameters :

-

Solvent : Anhydrous DMF maintains solubility and minimizes side reactions.

-

Temperature : Room temperature (20–25°C) avoids racemization.

-

Molar Excess : A 4–6× molar excess of amino acid ensures complete coupling.

Sequence-Specific Challenges and Optimization

Lys-[Des-Arg⁹]Bradykinin’s sequence (H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH) presents challenges due to aggregation-prone regions (e.g., Pro-rich segments) and steric hindrance at branching points.

Aggregation Mitigation Strategies

-

Pseudoproline Dipeptides : Incorporating Fmoc-Glu(OtBu)-Ser(CMe,Mepro)-OH or similar pseudoprolines disrupts β-sheet formation, enhancing solubility.

-

Depsipeptide Units : Introducing ester bonds (e.g., O-acylation at Ser/Thr) reduces chain rigidity.

-

Coupling Additives : 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure suppresses racemization.

Side-Chain Protection Scheme

| Amino Acid | Protecting Group | Cleavage Condition |

|---|---|---|

| Lysine | Boc (tert-butyloxycarbonyl) | TFA (95%) |

| Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA (95%) |

| Serine | tBu (tert-butyl) | TFA (95%) |

Cleavage and Global Deprotection

After chain assembly, the peptide-resin undergoes acidolytic cleavage to release the peptide and remove side-chain protections.

Reagent Cocktail Composition

A typical mixture contains:

-

Trifluoroacetic acid (TFA) : 95% (v/v)

-

Water : 2.5% (scavenger)

-

Triisopropylsilane (TIS) : 2.5% (prevents oxidative side reactions)

Cleavage Protocol

-

The resin is agitated in cleavage cocktail (10 mL/g resin) for 2–4 hours.

-

The solution is filtered, and the peptide is precipitated in cold diethyl ether.

-

Centrifugation yields a crude peptide pellet, which is lyophilized.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Conditions for Lys-[Des-Arg⁹]Bradykinin :

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 20% B → 60% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Purification yields ≥95% purity, as confirmed by analytical HPLC.

Mass Spectrometry (MS)

Applications in Pharmacological Research

Analyse Chemischer Reaktionen

Reaktionstypen: Des-Arg10-Kallidin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und enzymatischer Abbau. Es wird von Carboxypeptidasen metabolisiert, die das C-terminale Arginin entfernen, um Des-Arg10-Kallidin zu bilden . Diese Verbindung kann auch mit Metallopeptidasen wie Angiotensin-Converting-Enzym, Neutraler Endopeptidase und Aminopeptidase M interagieren, die eine Rolle bei seiner Inaktivierung spielen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Des-Arg10-Kallidin verwendet werden, umfassen geschützte Aminosäuren, Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Entschützungsmittel wie Trifluoressigsäure. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Peptidkette zu erhalten.

Hauptprodukte: Das Hauptprodukt, das aus dem enzymatischen Abbau von Des-Arg10-Kallidin gebildet wird, ist Des-Arg9-Bradykinin, das ein weiterer potenter Agonist für den Bradykinin-Rezeptor vom Typ 1 ist .

Wissenschaftliche Forschungsanwendungen

Pain Management and Inflammation

Lys-[Des-Arg9]Bradykinin has been studied for its potential in managing pain and inflammation. Research indicates that it can enhance the secretion of pro-inflammatory cytokines, such as IL-12p70, while inhibiting the secretion of IL-12p40 in mature dendritic cells (hMo-DC) . This suggests a dual role in promoting immune responses while also modulating inflammation.

Cardiovascular Effects

The compound has demonstrated significant hypotensive effects in animal models. For instance, studies show that it can induce acute and transient hypotension when administered to rabbits pretreated with lipopolysaccharide (LPS), highlighting its potential as a therapeutic agent for managing blood pressure . The hypotensive response is attributed to its action on B1 receptors, which are involved in vascular resistance modulation.

Mechanistic Insights

Lys-[Des-Arg9]Bradykinin selectively stimulates B1 receptors without significantly affecting B2 receptors, making it a valuable tool for dissecting the specific roles of these receptor subtypes in physiological and pathological processes . Its high affinity for B1 receptors (Ki values of 0.12 nM) allows for precise targeting in experimental settings .

In Vivo Studies

In vivo experiments have shown that administration of Lys-[Des-Arg9]Bradykinin can lead to reduced peripheral vascular resistance, making it a candidate for further exploration in cardiovascular therapies . The transient nature of its effects necessitates further investigation into its pharmacokinetics and potential metabolic pathways.

In Vitro Studies

In vitro studies reveal that Lys-[Des-Arg9]Bradykinin enhances the migration of immune cells, indicating its role in immune response modulation . The compound's ability to upregulate B1 receptors suggests that it may play a role in chronic inflammatory conditions where these receptors are often overexpressed.

Clinical Relevance

The implications of Lys-[Des-Arg9]Bradykinin extend to clinical settings, particularly regarding the treatment of conditions characterized by inflammation and pain. Its selective action on B1 receptors may provide a pathway for developing targeted therapies with fewer side effects compared to non-selective agents.

Comparative Effectiveness

Comparative studies with other bradykinin analogs indicate that Lys-[Des-Arg9]Bradykinin exhibits superior potency and selectivity, reinforcing its potential as a therapeutic agent .

Summary Table of Key Findings

Wirkmechanismus

Des-Arg10-Kallidin exerts its effects by binding to the type 1 bradykinin receptor, a G protein-coupled receptor. This binding activates a signaling cascade involving phospholipases, protein kinase C, and secondary messengers such as inositol-1,4,5-trisphosphate and diacylglycerol . These secondary messengers modulate the production of nitric oxide and prostaglandins, leading to vasodilation, increased vascular permeability, and pain sensation . The compound’s high selectivity for the type 1 bradykinin receptor is due to the interaction between its C-terminal phenylalanine and specific residues on the receptor .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Related Kinins

Table 1: Structural Comparison of Key Kinins

| Compound | Structure | Receptor Specificity | Molecular Weight |

|---|---|---|---|

| Bradykinin (BK) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | B2 | 1060.2 |

| Kallidin (Lys-BK) | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | B2 | 1187.3 |

| des-Arg⁹-Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | B1 | 904.0 |

| Lys-des-Arg⁹-BK | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | B1 | 1032.2 |

| [D-Phe⁸]des-Arg⁹-BK | Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Phe | B1 | 1018.1 |

Key Observations :

- Receptor Specificity : B1 agonists lack the C-terminal arginine, distinguishing them from B2 agonists like BK and kallidin .

- Enhanced Potency : Lys-des-Arg⁹-BK exhibits higher B1R affinity than des-Arg⁹-BK in vivo, likely due to the N-terminal lysine residue enhancing receptor interaction .

- Metabolic Stability: Lys-des-Arg⁹-BK is susceptible to degradation by angiotensin-converting enzyme (ACE) and aminopeptidase M, whereas analogs like [D-Phe⁸]des-Arg⁹-BK resist enzymatic cleavage, prolonging hypotensive effects .

Pharmacological and Metabolic Profiles

Table 2: Pharmacological Parameters of Select Kinins

| Compound | pD₂ (B1) | pD₂ (B2) | Relative Activity (B1) | Metabolic Pathways |

|---|---|---|---|---|

| des-Arg⁹-BK | 7.2 | — | 100% | ACE, carboxypeptidases |

| Lys-des-Arg⁹-BK | ~7.5* | — | 150%* | ACE, aminopeptidase M |

| Bradykinin | — | 8.5 | — | ACE (rapid degradation) |

| [Hyp³]-des-Arg⁹-BK | 7.5 | — | 200% | Resists ACE |

*Estimated from in vivo potency data .

Key Findings :

- Degradation Kinetics :

- In Vivo Effects :

Signaling Pathways and Receptor Interactions

B1 vs. B2 Receptor Signaling

Notable Exceptions:

Clinical and Therapeutic Implications

- Inflammation and Pain : B1R activation by Lys-des-Arg⁹-BK promotes sustained inflammatory signaling, making it a target for chronic pain management .

- COVID-19 : Impaired ACE2-mediated degradation of Lys-des-Arg⁹-BK may exacerbate bradykinin storm, contributing to pulmonary edema .

- Erectile Dysfunction : B1R activation in rats suppresses erectile function by increasing collagen deposition and pro-inflammatory cytokines (TGF-β1, TNF-α) .

Biologische Aktivität

Lys-[Des-Arg9]Bradykinin is a biologically active peptide that serves as a potent and selective agonist for the bradykinin B1 receptor. This compound has garnered significant attention in pharmacology and physiology due to its role in various biological processes, including vasodilation, inflammation, and pain modulation.

- Molecular Formula : C₅₀H₇₃N₁₃O₁₁

- Molecular Weight : 1032.21 g/mol

- Purity : ≥95% (HPLC)

- Solubility : Soluble to 1 mg/ml in water

Lys-[Des-Arg9]Bradykinin acts primarily on the bradykinin B1 receptor with a high affinity (Ki = 0.12 nM) while showing significantly lower affinity for the B2 receptor (Ki > 30,000 nM) . This selectivity is crucial for its therapeutic potential, particularly in conditions where modulation of the inflammatory response is desired.

Biological Effects

- Vasodilation : The compound induces vasodilation by promoting the release of nitric oxide and prostacyclin from endothelial cells, leading to reduced peripheral vascular resistance .

- Hypotensive Effects : It has been demonstrated to lower blood pressure effectively, making it a candidate for treating hypertension .

- Inflammation Modulation : Lys-[Des-Arg9]Bradykinin is involved in inflammatory processes, enhancing vascular permeability and facilitating leukocyte migration to sites of injury or infection .

Case Study 1: Cardiovascular Effects

A study by Drapeau et al. (1991) investigated the hypotensive effects of Lys-[Des-Arg9]Bradykinin in animal models. The results showed a significant reduction in blood pressure and peripheral resistance, indicating its potential use as an antihypertensive agent .

Case Study 2: COVID-19 Implications

Recent research has linked des-Arg9-bradykinin to hepatic damage in COVID-19 patients. Increased levels of des-Arg9-bradykinin were observed, correlating with elevated expression of B1 receptors in liver tissues from infected individuals. This suggests a role for this peptide in exacerbating liver injury during viral infections .

Comparative Analysis

| Parameter | Lys-[Des-Arg9]Bradykinin | Des-Arg9-Bradykinin |

|---|---|---|

| B1 Receptor Affinity (Ki) | 0.12 nM | 2.0 nM |

| B2 Receptor Affinity (Ki) | >30,000 nM | 0.5 nM |

| Vasodilatory Effect | Yes | Moderate |

| Half-life in Plasma | Short (27 ± 10 s) | Longer (643 ± 436 s) |

Q & A

Q. How can researchers optimize experimental concentrations of Lys-[Des-Arg9]Bradykinin for B1 receptor activation in vitro?

- Methodological Answer : The optimal concentration range can be determined using dose-response curves based on its binding affinity (Ki values: 0.12 nM for human B1 receptors, 1.7 nM for mouse, and 0.23 nM for rabbit). For calcium flux assays (e.g., in trigeminal ganglion neurons), start with 10 nM–1 µM concentrations, as higher concentrations may saturate receptors or induce off-target effects. Use antagonists like R715 (B1 antagonist) to confirm specificity .

Q. What controls are essential when validating B1 receptor selectivity of Lys-[Des-Arg9]Bradykinin?

- Methodological Answer : Include B2 receptor antagonists (e.g., HOE-140) to rule out cross-reactivity. Validate selectivity via parallel experiments in B1 receptor knockout models or siRNA-mediated B1 knockdown cells. Comparative studies with non-selective agonists (e.g., bradykinin) can further confirm selectivity .

Q. How should Lys-[Des-Arg9]Bradykinin be stored to maintain stability in laboratory settings?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For working solutions, use DMSO (10 mM stock) and avoid freeze-thaw cycles. Monitor degradation via HPLC or mass spectrometry if stored >1 month .

Q. What are the key steps for reproducing calcium signaling assays with Lys-[Des-Arg9]Bradykinin?

- Methodological Answer : Use Fura-2 or Fluo-4 dyes for real-time calcium measurement. Pre-incubate cells with R715 (1 µM) to block baseline B1 activity. Normalize data to F/F0 ratios and include vehicle controls (DMSO ≤0.1%) to exclude solvent artifacts .

Advanced Research Questions

Q. How can contradictory findings about Lys-[Des-Arg9]Bradykinin’s receptor activity (agonist vs. antagonist) be resolved?

- Methodological Answer : Structural analogs (e.g., Lys-[Des-Arg9, Leu8]-Bradykinin, a B1 antagonist) highlight the critical role of residue modifications. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-Lys-[Des-Arg9]Bradykinin) to compare binding kinetics. Cross-validate results in heterologous expression systems (e.g., HEK293 cells transfected with B1/B2 receptors) .

Q. What strategies mitigate confounding effects when studying Lys-[Des-Arg9]Bradykinin in inflammatory models?

- Methodological Answer : In vivo models require co-administration of kininase inhibitors (e.g., EDTA) to prevent peptide degradation. For cytokine profiling, pair B1-specific agonists/antagonists with multiplex assays to isolate B1-mediated pathways from overlapping inflammatory cascades .

Q. How do researchers differentiate B1 receptor-dependent vs. -independent signaling pathways activated by Lys-[Des-Arg9]Bradykinin?

- Methodological Answer : Combine pharmacological inhibition (R715) with CRISPR/Cas9 B1 knockout models. Use phosphoproteomics to map downstream targets (e.g., ERK1/2 phosphorylation) and compare with B2 receptor activation profiles. Transient receptor silencing via siRNA can further isolate pathway-specific effects .

Q. What experimental designs address species-specific variability in B1 receptor responses to Lys-[Des-Arg9]Bradykinin?

- Methodological Answer : Cross-species comparisons require alignment of receptor sequences (e.g., human vs. rodent B1 receptors) and functional assays (calcium mobilization, IP1 accumulation). Use species-matched cell lines (e.g., human endothelial cells vs. rat trigeminal neurons) to contextualize translational relevance .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting dose-response data in calcium flux assays?

- Methodological Answer : Apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 values. Outliers may arise from receptor desensitization; include time-course controls and normalize to maximal responses (e.g., ionomycin-induced calcium release). Use ANOVA with post-hoc tests for multi-group comparisons .

Q. What statistical frameworks are suitable for comparing Lys-[Des-Arg9]Bradykinin’s efficacy across different disease models?

- Methodological Answer : Meta-analysis of published Ki/EC50 values using random-effects models accounts for inter-study variability. For in vivo data (e.g., hypotensive effects), use mixed-effects models to adjust for baseline hemodynamic differences .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting Lys-[Des-Arg9]Bradykinin experiments?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies: detail animal strain, dosing regimens, and peptide purity (≥95% by HPLC). For in vitro work, report passage numbers, serum conditions, and receptor expression levels. Deposit raw data in public repositories (e.g., Zenodo) .

Q. What ethical safeguards apply when studying Lys-[Des-Arg9]Bradykinin in human-derived cells or tissues?

- Methodological Answer : Obtain IRB approval for primary human cells. Disclose donor demographics (age, health status) and validate absence of endotoxins in peptide preparations. Use negative controls (e.g., scrambled peptides) to exclude nonspecific immune activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.